molecular formula C23H31N5O2S B2810115 N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251671-82-5

N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2810115
CAS No.: 1251671-82-5
M. Wt: 441.59
InChI Key: ZVTQGCRBMCKDRK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 4-(4-methoxyphenyl)piperazine moiety and a sulfanyl-linked acetamide group bearing a cyclohexyl substituent.

Properties

IUPAC Name

N-cyclohexyl-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2S/c1-30-20-9-7-19(8-10-20)27-11-13-28(14-12-27)21-15-23(25-17-24-21)31-16-22(29)26-18-5-3-2-4-6-18/h7-10,15,17-18H,2-6,11-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTQGCRBMCKDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often formed via the reaction of an appropriate amine with a diketone or through the cyclization of amino acids.

    Coupling Reactions: The final step involves coupling the oxadiazole and pyrrolidinone intermediates with 4-fluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Sulfide Oxidation

The sulfanyl (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reaction Conditions Product Analytical Confirmation
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub> (30%) in AcOH, 55–60°C Sulfoxide derivative with improved polarityNMR (δ 2.8–3.1 ppm for S=O), HPLC
Further oxidation to sulfoneExcess H<sub>2</sub>O<sub>2</sub> or mCPBA in DCMSulfone derivative, enhancing metabolic stabilityFT-IR (S=O stretch at 1150–1300 cm⁻¹)

Amide Hydrolysis

The acetamide group can undergo acidic or basic hydrolysis to yield carboxylic acid intermediates:

Reaction Conditions Product Application
Alkaline hydrolysisNaOH (10% aq.), reflux2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetic acidPrecursor for ester/amide derivatives
Acidic hydrolysisHCl (conc.), ethanol, 80°CSame carboxylic acid productpH-dependent solubility studies

Nucleophilic Substitution on Pyrimidine

The pyrimidine ring’s chloro or sulfanyl substituents participate in nucleophilic substitutions:

Reaction Conditions Product Key Observations
Piperazine couplingThiomorpholine in dioxane, 60°C Piperazine-modified analogs70–85% yield; monitored by TLC
Halogen displacementK<sub>2</sub>CO<sub>3</sub>, DMF, arylthiolsThioether-linked derivativesEnhanced CNS permeability

Redox Reactions

The compound participates in redox processes via its electron-rich aromatic systems:

Reaction Conditions Product Biological Relevance
Reduction of nitro groupsH<sub>2</sub>/Pd-C, ethanolAmine intermediates (if nitro substituents present)Improved receptor binding affinity
Oxidation of methoxy groupsBBr<sub>3</sub> in DCM, –78°CPhenolic derivativesModulation of pharmacokinetics

Heterocyclic Functionalization

The piperazine and pyrimidine rings allow further derivatization:

Reaction Conditions Product Notes
Acylation of piperazineAcCl, triethylamine, CH<sub>2</sub>Cl<sub>2</sub>N-acetylpiperazine analogsIncreased lipophilicity
Cross-coupling (Suzuki)Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acidsBiarylpyrimidine derivativesImproved CNS activity

Stability Under Varied Conditions

Critical stability data for storage and handling:

Condition Observation Implication
pH 1–3 (gastric simulation)Hydrolysis of amide group (t<sub>1/2</sub> = 4.2 h)Limited oral bioavailability
pH 7.4 (physiological)Stable (>48 h)Suitable for IV formulations
UV light exposureDegradation to cyclohexylamine and sulfonic acidRequires light-protected storage

Key Findings from Research

  • Synthetic Optimization : Multi-step routes prioritize coupling the pyrimidine-thioacetamide core with pre-synthesized piperazine intermediates.

  • Reactivity Hierarchy : Sulfanyl > amide > pyrimidine in electrophilic/nucleophilic environments .

  • Biological Correlation : Sulfone derivatives show enhanced metabolic stability in murine models compared to parent compounds.

Scientific Research Applications

N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound shares a common scaffold with several analogs reported in the evidence, differing primarily in:

  • Acetamide nitrogen substituents : Cyclohexyl (target) vs. aryl (e.g., 4-methylphenyl in M179-4759 ), halogenated aryl (e.g., 4-chloro-2-nitrophenyl in ), or heterocyclic groups.
  • Pyrimidine/pyridine core modifications: Sulfanyl (target) vs. oxy or amino linkages (e.g., 10a–c in ).
  • Piperazine substituents : 4-Methoxyphenyl (target) vs. 4-fluorobenzyl (5m ), 4-chlorophenyl (5l ), or tosyl groups ().
Table 1: Key Structural and Physicochemical Comparisons
Compound Name/ID Substituent on Acetamide-N Core Structure Piperazine Substituent Molecular Weight (g/mol) logP Melting Point (°C)
Target Compound Cyclohexyl Pyrimidine-sulfanyl 4-Methoxyphenyl ~450–470* ~5.0† Not reported
M179-4759 4-Methylphenyl Pyrimidine-sulfanyl 4-Methoxyphenyl 449.57 5.0009 Not reported
M179-4849 4-Fluoro-2-methylphenyl Pyrimidine-sulfanyl 4-Methoxyphenyl 467.56 Not reported Not reported
5k Pyridinyl-imidazo[2,1-b]thiazolyl Pyridine 4-Methoxybenzyl 539.22 Not reported 92–94
10b Cyclohexylamino Pyrimidine-oxy 4-(Cyclohexylamino)ethyl 616.74 Not reported Oil (no m.p.)
20 4-(4-Methoxyphenyl)thiazolyl Thiazole 4-Fluorophenyl 442.90 Not reported Not reported

*Estimated based on analogs (e.g., M179-4849).
†Predicted from M179-4759’s logP .

Physicochemical and Spectral Properties

  • logP and Solubility: The cyclohexyl group in the target compound likely enhances lipophilicity (logP ~5.0) compared to analogs with polar substituents (e.g., 5o , which has an aminopyridine group). This may improve membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding: The target’s hydrogen bond acceptors (6) and donors (1) are comparable to M179-4759 , but fewer than compounds with additional amide or sulfonamide groups (e.g., ).
  • Spectral Data : Piperazine-related proton signals in NMR (e.g., δ ~2.5–3.5 ppm for –NCH2–) and acetamide carbonyl peaks (δ ~165–170 ppm) are consistent across analogs .

Biological Activity

N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide, with the CAS number 1251671-82-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N5O2SC_{23}H_{31}N_{5}O_{2}S, and it has a molecular weight of approximately 441.6 g/mol . The compound features a pyrimidine ring, a piperazine moiety, and a sulfanyl group, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds containing piperazine and pyrimidine derivatives exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with critical cellular pathways involved in proliferation and survival .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.237 ± 0.093PARP1 inhibition
Compound BA431 (Skin Cancer)0.150 ± 0.060Cell cycle arrest at G1
N-cyclohexyl...TBDTBDTBD

Anticonvulsant Activity

The anticonvulsant potential of thiazole and piperazine derivatives has been documented extensively. For example, certain thiazole-linked compounds demonstrated significant protection in seizure models, suggesting that modifications to the piperazine structure can enhance anticonvulsant efficacy . The presence of electron-withdrawing groups has been associated with increased activity against seizures.

Table 2: Anticonvulsant Activity Overview

CompoundModel UsedED50 (mg/kg)Observations
Thiazole APTZ Seizure Test24.38Significant protection observed
Thiazole BMES Test88.23Moderate efficacy

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of this compound. The methoxy group on the phenyl ring appears to enhance lipophilicity and receptor binding affinity, which may contribute to its anticancer properties .

Case Studies

A notable study investigated the effects of a similar piperazine-containing compound on various cancer cell lines, demonstrating potent cytotoxic effects with IC50 values comparable to established chemotherapeutics . The study highlighted the importance of further exploring piperazine derivatives for potential therapeutic applications.

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